2-Chloro-5-cyclopentyloxypyridine
Description
2-Chloro-5-cyclopentyloxypyridine is a chloro-substituted pyridine derivative featuring a cyclopentyloxy group at the 5-position. This compound is structurally characterized by a pyridine ring system, where the chlorine atom at position 2 and the cyclopentyloxy group at position 5 confer distinct electronic and steric properties. Such derivatives are often utilized in pharmaceutical intermediates, agrochemical synthesis, and materials science due to their tunable reactivity and functional group compatibility.
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-chloro-5-cyclopentyloxypyridine |
InChI |
InChI=1S/C10H12ClNO/c11-10-6-5-9(7-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2 |
InChI Key |
WNYCYKVPBQMAHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
The following table and analysis compare 2-Chloro-5-cyclopentyloxypyridine with key analogs, focusing on substituent effects, physicochemical properties, and applications.
Key Comparative Insights
Substituent Effects on Reactivity Electron-Withdrawing Groups (EWGs): The chlorine atom at position 2 in all analogs acts as an EWG, directing electrophilic substitutions to positions 4 or 4. For example, 2-chloro-5-fluoropyridine undergoes regioselective cross-coupling at C4 due to fluorine’s electronegativity . In contrast, this compound’s ether group (electron-donating) may reduce ring activation compared to fluorinated analogs. This contrasts with smaller substituents like fluorine or hydroxyl groups .
Physicochemical Properties
- Solubility: Hydroxyl-containing analogs (e.g., 2-chloro-5-hydroxypyridine) exhibit higher aqueous solubility than ether- or aryl-substituted derivatives. The cyclopentyloxy group likely reduces solubility in polar solvents .
- Thermal Stability: Bulky substituents like benzyloxy or cyclopentyloxy may enhance thermal stability by reducing molecular mobility, as seen in 2-chloro-5-(phenylmethoxy)pyrimidine .
Applications Pharmaceutical Intermediates: Fluorinated and cyanopyridines are common in drug synthesis (e.g., 5-chloro-2-cyanopyridine in kinase inhibitors) . The cyclopentyloxy variant may serve as a scaffold for prodrugs due to its lipophilicity. Agrochemicals: Chloropyridines with ether linkages are used in herbicide development, leveraging their stability and bioavailability .
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